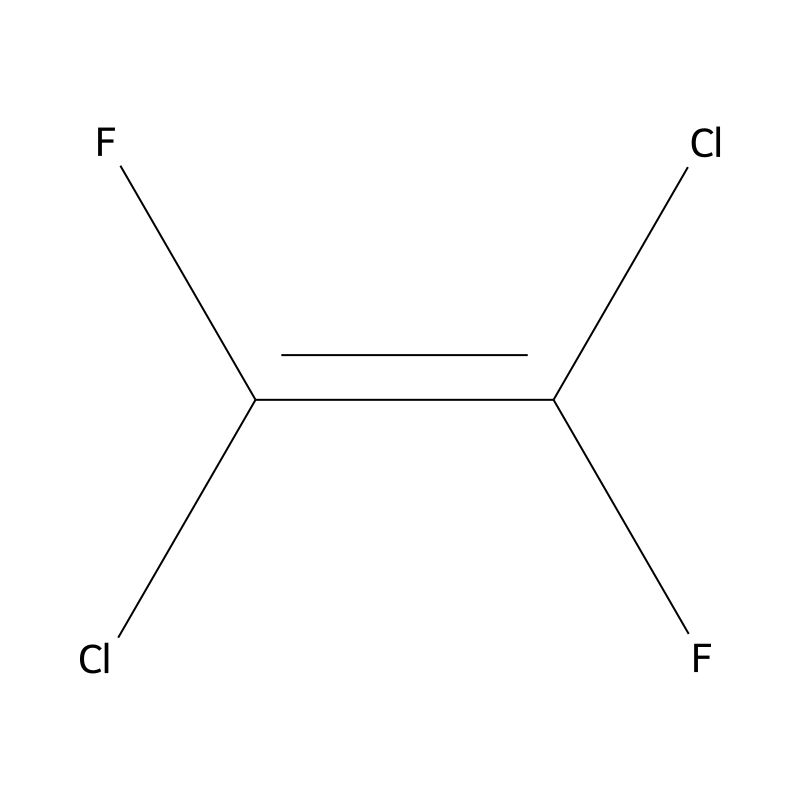

1,2-Dichloro-1,2-difluoroethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Refrigeration

Field: Industrial Chemistry

Application: 1,1-Dichloro-2,2-difluoroethylene, a structural isomer of 1,2-Dichloro-1,2-difluoroethylene, is used as a refrigerant.

Method: It is used in its liquid form due to its low boiling point.

Results: It effectively provides cooling in refrigeration systems.

Production of Fluorine-Containing Fine Chemicals

Field: Organic Chemistry

Method: It is used as a raw material in the synthesis of these chemicals.

Copolymers of Vinylidene Fluoride

Field: Polymer Science

Application: 1,2-Dichloro-1,2-difluoroethylene is used in the copolymerization of vinylidene fluoride with functional comonomers.

Fire Suppression

Field: Fire Safety and Protection

Application: 1,2-Dichloro-1,2-difluoroethylene is used in fire suppression applications.

Heat Transfer

Field: Thermodynamics

Application: 1,2-Dichloro-1,2-difluoroethylene can be used in heat transfer applications.

Method: Due to its physical properties, it can be used in systems where heat transfer is required.

1,2-Dichloro-1,2-difluoroethylene is a chemical compound with the molecular formula and a molecular weight of approximately 132.924 g/mol. This compound is a member of the family of dichlorodifluoroethylenes and exists as two stereoisomers: the cis and trans forms. Both isomers are colorless gases under standard conditions, and they are notable for their applications in various industrial processes and as intermediates in chemical synthesis .

Not applicable. 1,2-Dichloro-1,2-difluoroethylene is not known to have a specific biological function.

- Toxicity: Information on specific toxicity is limited. However, due to the presence of chlorine and fluorine, inhalation may cause respiratory irritation [].

- Flammability: Data on flammability is not available. However, the presence of chlorine atoms suggests some degree of flame retardancy.

- Reactivity: The compound may react with strong acids or bases, potentially leading to decomposition [].

- Dehalogenation: The removal of halogen atoms can occur through reactions with hydrogen in the presence of metal catalysts such as palladium or platinum. This process can yield 1,2-difluoroethylene.

- Hydrolysis: In the presence of water and suitable catalysts, it can hydrolyze to form hydrofluoric acid and other by-products.

- Photochlorination: This reaction involves the exposure of the compound to ultraviolet light, leading to the substitution of chlorine atoms under specific conditions .

The biological activity of 1,2-dichloro-1,2-difluoroethylene has been studied extensively due to its potential toxicity. Inhalation studies on laboratory animals have shown that exposure can lead to central nervous system changes and damage to liver and kidney functions. It is classified as hazardous due to its toxic effects when inhaled or upon skin contact .

1,2-Dichloro-1,2-difluoroethylene can be synthesized through various methods:

- From 1,2-Dichloroethane: This method involves the reaction of 1,2-dichloroethane with fluorinating agents under controlled conditions.

- Reduction of 1,2-Dichloro-1,2-difluoroethane: This compound can be synthesized by reducing 1,2-dichloro-1,2-difluoroethane using lithium aluminum hydride or other reducing agents .

- Direct Fluorination: The compound may also be produced by direct fluorination processes involving elemental fluorine in the presence of catalysts.

The primary applications of 1,2-dichloro-1,2-difluoroethylene include:

- Intermediate in Chemical Synthesis: It serves as a precursor for various fluorinated compounds used in pharmaceuticals and agrochemicals.

- Refrigerants: Due to its thermodynamic properties, it has been explored as a refrigerant alternative.

- Solvent: It is utilized in specific solvent applications where its chemical properties are advantageous .

Research has focused on the interaction of 1,2-dichloro-1,2-difluoroethylene with various radicals and other chemicals. Notably:

- Reactivity with Chlorine Atoms: Studies have measured rate coefficients for reactions between chlorine atoms and related compounds to understand their kinetics and mechanisms better.

- Environmental Impact Studies: Interaction studies also assess its degradation pathways in atmospheric chemistry and its potential environmental persistence .

Several compounds share structural similarities with 1,2-dichloro-1,2-difluoroethylene. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1,1-Dichloro-2,2-difluoroethylene | C₂Cl₂F₂ | Used primarily as a refrigerant; lower boiling point. |

| Dichlorodifluoroethylene | C₂Cl₂F₂ | Exists as multiple isomers; used as an industrial intermediate. |

| 1,2-Dichloroethylene | C₂H₂Cl₂ | Commonly used solvent; different halogen composition. |

Uniqueness of 1,2-Dichloro-1,2-difluoroethylene:

This compound's unique combination of chlorine and fluorine substituents gives it distinct physical properties that differentiate it from other dichlorodifluoroethylenes. Its specific reactivity patterns and biological effects further emphasize its unique role in both industrial applications and environmental studies .